Calcifediol monohydrate

Description

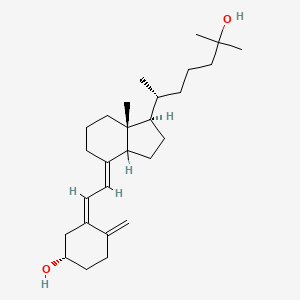

Calcifediol monohydrate (25-hydroxycholecalciferol monohydrate) is a major circulating metabolite of vitamin D₃, formed via hepatic 25-hydroxylation of cholecalciferol (vitamin D₃). Its molecular formula is C₂₇H₄₄O₂·H₂O (molecular weight: 418.65 Da), and it is recognized by the European Pharmacopoeia (monograph 01/2019:1295) as a stable hydrate form . It is used clinically to correct vitamin D insufficiency and manage conditions like chronic kidney disease (CKD)-related secondary hyperparathyroidism (SHPT) .

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-LCDSLSDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19356-17-3 | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fermentation Using Genetically Modified Saccharomyces cerevisiae

The process begins with a genetically engineered strain of Saccharomyces cerevisiae, a yeast species with Qualified Presumption of Safety (QPS) status. This strain is modified to overexpress enzymes involved in sterol biosynthesis, particularly those facilitating the conversion of lanosterol to trienol (ergosta-5,7,22-trienol). Fermentation occurs under controlled conditions, yielding a sterol-rich biomass.

Genetic Modifications:

-

Parental Strain : A wild-type S. cerevisiae with native sterol biosynthesis pathways.

-

Modifications : Introduction of plasmids encoding cytochrome P450 enzymes (e.g., CYP2R1) to enhance 25-hydroxylation efficiency.

-

Safety Assurance : Post-fermentation analyses confirm the absence of recombinant DNA in the final product, aligning with EU regulations on genetically modified organisms.

Downstream Chemical Conversion

The crude sterol mixture undergoes sequential chemical transformations to isolate and purify calcidiol (25-hydroxycholecalciferol).

Step 1: Saponification and Extraction

Step 2: Hydroxylation and Epoxidation

Step 3: Photoreaction and Thermal Isomerization

Crystallization and Formulation

The final steps ensure the product meets pharmaceutical-grade purity (>99.5%) and stability.

Crystallization:

Formulation:

-

Excipients : Addition of food-grade starches (e.g., maltodextrin) to stabilize the product at 0.25% w/w concentration.

Analytical Validation of Production Batches

Batch consistency is verified through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR).

Table 1: Batch Analysis of this compound (n = 4)

| Parameter | Batch 1 | Batch 2 | Batch 3 | Batch 4 | Specification |

|---|---|---|---|---|---|

| Purity (HPLC-UV) | 99.6% | 99.4% | 99.7% | 99.5% | ≥99.0% |

| Water Content (KF) | 4.2% | 4.1% | 4.3% | 4.0% | 3.5–4.5% |

| Residual Solvents (GC) | <0.1% | <0.1% | <0.1% | <0.1% | ≤0.5% |

Data adapted from EFSA and UK Food Standards Agency assessments.

Comparison of Biological vs. Chemical Synthesis

While industrial production relies on microbial fermentation, alternative chemical synthesis routes exist but face scalability challenges.

Table 2: Synthesis Method Comparison

| Parameter | Biological Synthesis | Chemical Synthesis |

|---|---|---|

| Starting Material | Lanosterol (yeast-derived) | Cholesterol (animal-derived) |

| Key Step | 25-Hydroxylation (CYP2R1) | Ozonolysis of 7-dehydrocholesterol |

| Yield | 85–90% | 60–70% |

| Purity | >99.5% | 95–98% |

| Regulatory Acceptance | EFSA, FDA | Limited to research settings |

Chemical Reactions Analysis

Conversion to Calcitriol (1,25-Dihydroxyvitamin D₃)

Calcifediol undergoes 1α-hydroxylation in the kidneys via CYP27B1 , producing the bioactive hormone calcitriol .

| Reaction | Enzyme | Regulators | Function |

|---|---|---|---|

| Calcifediol → Calcitriol | CYP27B1 | PTH (↑), FGF23 (↓), calcitriol (feedback ↓) | Enhances intestinal calcium absorption and bone mineralization |

-

Extra-Renal Synthesis :

CYP27B1 is also expressed in macrophages, keratinocytes, and the placenta, enabling localized calcitriol production for immune and cellular functions .

Inactivation via 24-Hydroxylation

Calcifediol and calcitriol are inactivated by CYP24A1 , which hydroxylates the 24-position to form 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃) and ultimately calcitroic acid .

| Reaction | Enzyme | Regulators | Outcome |

|---|---|---|---|

| Calcifediol → 24,25(OH)₂D₃ → calcitroic acid | CYP24A1 | Calcitriol (↑), FGF23 (↑) | Termination of vitamin D signaling; potential roles in bone repair |

Synthetic Production Reactions

Industrial synthesis of this compound involves microbial fermentation and chemical processing :

-

Fermentation :

-

Chemical Steps :

-

Saponification and extraction to isolate trienol.

-

Hydroxylation to separate trienol from other sterols.

-

Epoxidation and reduction to yield 25-hydroxydehydrocholesterol.

-

Photoreaction : UV-induced isomerization forms 25-hydroxy-previtamin D₃, which is thermally isomerized to calcifediol .

-

Crystallization : Final recrystallization with starch excipients stabilizes the monohydrate form .

-

| Step | Process | Key Reaction |

|---|---|---|

| 1 | Microbial fermentation | Biosynthesis of trienol via engineered yeast |

| 2 | Hydroxylation | Chemical hydroxylation at C-25 |

| 3 | Photoreaction | UV-induced isomerization to previtamin D₃ |

| 4 | Thermal isomerization | Conversion to this compound |

Stability and Solubility

-

Solubility : Practically insoluble in water, freely soluble in ethanol (96%), and soluble in fatty oils .

-

Storage : Stable at -20°C; degrades upon prolonged exposure to light or heat .

Analytical Confirmation

Identity and purity are validated via:

| Impurity | HPLC-MS Limit |

|---|---|

| ∆22-25(OH)D₃ | ≤0.3% |

| 25(OH)-lumisterol | ≤0.14% |

Scientific Research Applications

Clinical Applications

- Vitamin D Deficiency and Insufficiency

- Secondary Hyperparathyroidism (SHPT)

- Bone Health

- Muscle Function

- COVID-19 Management

Pharmacokinetics and Dosage

Calcifediol exhibits a more linear pharmacokinetic profile compared to cholecalciferol, allowing for predictable serum concentration responses based on dosage. It is absorbed more efficiently from the gut, making it suitable for populations at risk for malabsorption, such as the obese or those with gastrointestinal disorders .

Table 1: Pharmacokinetic Comparison

| Parameter | Calcifediol | Cholecalciferol |

|---|---|---|

| Absorption Efficiency | Higher | Lower |

| Time to Peak Concentration | 4-8 hours | 12-24 hours |

| Serum Half-Life | 15-20 days | 15-20 days |

| Hepatic Activation Required | No | Yes |

Case Studies

- Treatment of Vitamin D Deficiency in CKD Patients

- Osteoporosis Management

- COVID-19 Outcomes

Safety Profile

Calcifediol is generally well-tolerated; however, monitoring is essential to avoid hypercalcemia and other potential side effects associated with excessive vitamin D levels. Regulatory bodies have deemed it safe under specified conditions for various populations, including pregnant and lactating women .

Mechanism of Action

Calcifediol monohydrate exerts its effects by being converted to calcitriol in the kidneys. Calcitriol binds to intracellular receptors, functioning as transcription factors to modulate gene expression. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .

Comparison with Similar Compounds

Calcifediol Monohydrate vs. Cholecalciferol (Vitamin D₃)

Pharmacokinetic Superiority :

- Potency : Calcifediol is 2–12 times more potent than cholecalciferol in raising serum 25(OH)D₃ levels, depending on dosage. A study demonstrated that daily calcifediol (25 µg) achieved target 25(OH)D₃ levels (>30 ng/mL) in 100% of subjects within 16.8 days, whereas only 70% of cholecalciferol-treated subjects reached this threshold after 68.4 days .

- Absorption : Calcifediol bypasses hepatic hydroxylation, enabling direct intestinal absorption and faster onset of action .

Table 1: Pharmacokinetic Comparison

| Parameter | This compound | Cholecalciferol |

|---|---|---|

| Time to 25(OH)D₃ >30 ng/mL | 16.8 days | 68.4 days |

| Relative Potency (AUC) | 2–3× higher | Baseline |

| Hepatic Dependence | No | Yes |

| Reference |

This compound vs. Paricalcitol

Parathyroid Hormone (PTH) Reduction :

- Efficacy: Both calcifediol (extended-release, ER) and paricalcitol (a vitamin D receptor activator, VDRA) significantly reduce PTH in CKD patients.

- Safety : ER calcifediol avoids excessive CYP24A1 (catabolic enzyme) induction and fibroblast growth factor 23 (FGF23) spikes, which are linked to adverse outcomes in CKD .

Table 2: Clinical Outcomes in CKD Patients

| Parameter | ER Calcifediol | Paricalcitol |

|---|---|---|

| PTH Reduction (pg/mL) | −45.3 | −59.5 |

| CYP24A1 Induction | Minimal | Significant |

| 25(OH)D₃ Stability | High | Variable |

| Reference |

This compound vs. Calcitriol

Metabolic Pathway :

- Calcifediol requires renal 1α-hydroxylation to become calcitriol (1,25(OH)₂D₃), the active form. This limits its efficacy in advanced CKD unless administered as ER formulations .

- Therapeutic Use : Calcitriol is preferred in end-stage renal disease but carries higher risks of hypercalcemia and hyperphosphatemia compared to calcifediol .

Modified-Release (ER) vs. Immediate-Release Calcifediol

Q & A

Q. What are the key biochemical roles of calcifediol monohydrate in vitamin D metabolism, and how are these roles quantified in preclinical studies?

this compound (25-hydroxyvitamin D3 monohydrate) is the primary circulating metabolite of vitamin D3, serving as a precursor for the active hormone calcitriol. Its serum concentration reflects total vitamin D3 exposure and is used as a biomarker for vitamin D status . Methodologically, its quantification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., calcifediol-d6 monohydrate) to ensure precision in measuring low physiological concentrations (e.g., 10–50 ng/mL) . Preclinical studies often use in vitro models, such as T-47D breast cancer cells, to assess its effects on vitamin D receptor (VDR) activation and parathyroid hormone (PTH) suppression .

Q. How do researchers address variability in this compound solubility and stability during experimental design?

this compound is insoluble in water but dissolves in dimethyl sulfoxide (DMSO) or ethanol. Researchers standardize stock solutions using validated solubility protocols (e.g., sonication at 37°C for 15 minutes) and confirm concentrations via UV-Vis spectroscopy (λ~265 nm) . Stability studies under varying pH and temperature conditions are critical, as degradation products (e.g., epimers) can confound results. Short-term storage at -80°C in amber vials is recommended to minimize photodegradation .

Advanced Research Questions

Q. What methodological considerations are essential when designing RCTs to compare this compound with cholecalciferol in vitamin D-deficient populations?

Randomized controlled trials (RCTs) must account for pharmacokinetic differences: this compound raises serum 25(OH)D levels 2–3 times faster than cholecalciferol due to bypassing hepatic 25-hydroxylation . Key design elements include:

- Dosing regimens : Weekly or bolus administration to match calcifediol’s shorter half-life.

- Endpoint selection : Muscle function tests (e.g., timed-up-and-go) and 25(OH)D thresholds (≥30 ng/mL for sufficiency).

- Covariates : Adjust for BMI, CYP2R1 polymorphisms, and drug interactions (e.g., antiretrovirals) that alter vitamin D metabolism . A 2024 RCT demonstrated calcifediol’s superior efficacy in postmenopausal women, achieving target 25(OH)D levels 4 weeks faster than cholecalciferol .

Q. How should researchers reconcile contradictory data from observational studies and RCTs on calcifediol’s role in COVID-19 outcomes?

Observational studies (e.g., Nogues et al., 2024) reported reduced ICU admission risk (OR 0.02) with calcifediol in COVID-19 patients, but these findings require cautious interpretation due to retrospective designs and confounding factors (e.g., baseline vitamin D status) . Methodological strategies include:

- Propensity score matching : To balance untreated and treated cohorts.

- Sensitivity analyses : Testing robustness of results across subgroups (e.g., obese vs. non-obese).

- Mechanistic studies : Assessing calcifediol’s immunomodulatory effects via VDR activation in lung epithelial cells . RCTs with pre-infection supplementation protocols are needed to establish causality .

Q. What advanced analytical techniques are used to resolve structural ambiguities in this compound formulations?

- X-ray crystallography : Confirms monohydrate crystal structure and hydrogen bonding patterns.

- Isotope dilution assays : Deuterated standards (e.g., calcifediol-d6) improve accuracy in quantifying low-abundance metabolites .

- High-resolution mass spectrometry (HR-MS) : Differentiates calcifediol from isobaric interferences (e.g., 25-hydroxyvitamin D2) . These methods are critical for batch-to-batch consistency in research-grade calcifediol .

Data Contradiction and Validation

Q. How can researchers validate findings from subgroup analyses in calcifediol trials, such as its efficacy in CKD patients with hyperparathyroidism?

Post hoc subgroup analyses (e.g., CKD cohorts) risk false-positive outcomes. Validation strategies include:

- Independent replication : Conducting dedicated trials in the target subgroup.

- Biomarker triangulation : Correlating 25(OH)D levels with PTH suppression and bone turnover markers (e.g., CTX-1).

- Dose-response analysis : Confirming linearity between calcifediol dose and clinical endpoints . A 2024 study noted extended-release calcifediol’s efficacy in CKD patients but emphasized the need for prospective validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.